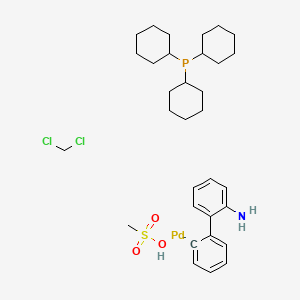

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

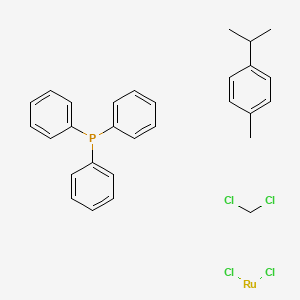

“Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct” is a palladium precatalyst . It is also known as “PCy3 Palladacycle Gen. 3” and has a CAS number of 1445086-12-3 . The molecular formula is C31H46NO3PPdS and the molecular weight is 650.16 . It is an off-white to beige powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C31H46NO3PPdS . Unfortunately, the search results do not provide a detailed structural analysis.Chemical Reactions Analysis

This compound is a useful catalyst for various cross-coupling reactions . It is particularly used in Suzuki, Kumada, Negishi, and Buchwald coupling reactions .Physical and Chemical Properties Analysis

This compound is an off-white to beige powder . It has a molecular weight of 650.16 . The melting point is 219-224 °C, with decomposition .Applications De Recherche Scientifique

Synthesis of Heteroaromatic Compounds : This compound plays a crucial role in the synthesis of heteroaromatic compounds, particularly in the formation of 1-methylsulfonyl-indoles, which are valuable in pharmaceutical and material science research (Sakamoto et al., 1988).

Catalysis in Suzuki Coupling Reactions : It's effective in catalyzing Suzuki cross-coupling reactions, demonstrating its utility in the creation of biaryl compounds, which are essential in various organic synthesis processes (Gong et al., 2005).

Aminocarbonylation Reactions : The compound is also used in aminocarbonylation reactions, showcasing its versatility in chemical synthesis, particularly in the production of amides (Matteoli et al., 2004).

Formation of Self-Assemblies in Material Science : It contributes to the creation of three-dimensional self-assemblies in material science, which has implications in nanotechnology and the development of new materials (Shankar et al., 2011).

Applications in Organometallic Chemistry : Research has shown its utility in vibrational, NMR, and crystallographic studies in organometallic chemistry, adding to our understanding of molecular structures and interactions (Apperley et al., 2001).

Synthesis of Organophosphine Compounds : It plays a role in synthesizing organophosphine compounds, which are critical in various chemical reactions and processes (Zhang et al., 2008).

Mécanisme D'action

Target of Action

The primary target of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct is organic compounds that are involved in various coupling reactions . The compound acts as a catalyst, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound interacts with its targets by accelerating the rate of coupling reactions. It does this by providing a suitable environment for the reaction to occur, reducing the activation energy required for the reaction . This results in the formation of new bonds between organic compounds .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involving Suzuki, Kumada, Negishi, and Buchwald coupling reactions . These reactions are crucial for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with desired properties .

Pharmacokinetics

Its impact on bioavailability is significant in the context of chemical reactions, as it increases the rate at which reactions occur, thereby making the desired products more readily available .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new organic compounds through the facilitation of coupling reactions . This results in the synthesis of compounds with desired properties, which can be used in various applications in the field of organic chemistry .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions. It acts as a catalyst in coupling reactions, transforming organic bromides or organic halides into reactions with aromatic, vinyl, or acetylene substrates, thereby constructing carbon-carbon or carbon-nitrogen bonds .

Molecular Mechanism

Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98% exerts its effects at the molecular level through its role as a catalyst in coupling reactions . It facilitates the formation of carbon-carbon or carbon-nitrogen bonds by reacting with organic bromides or organic halides and aromatic, vinyl, or acetylene substrates .

Propriétés

IUPAC Name |

dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSVUBOOZZYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49Cl2NO3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B6309725.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)